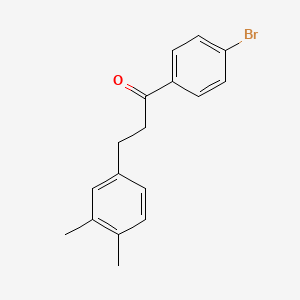

4-Bromophenyl cyclobutyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

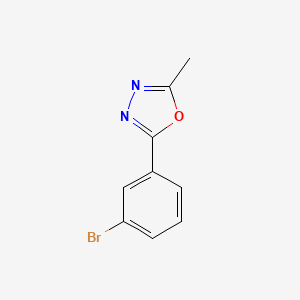

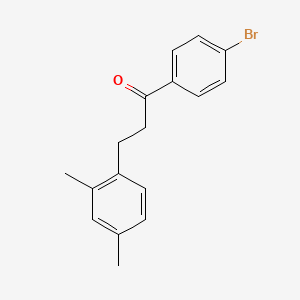

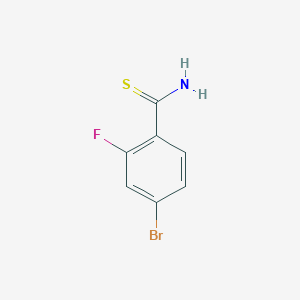

4-Bromophenyl cyclobutyl ketone is a compound that has been explored in various research contexts due to its potential utility in chemical synthesis and biological applications. The compound is characterized by a bromophenyl group attached to a cyclobutyl ketone moiety, which can serve as a versatile intermediate for the synthesis of various heterocyclic compounds and can also be involved in biological interactions as an inhibitor or reactive species .

Synthesis Analysis

The synthesis of compounds related to 4-bromophenyl cyclobutyl ketone has been reported in the literature. For instance, a compound with a similar structure, (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, was synthesized using a reaction involving 5-bromosalicylaldehyde, a cyclobutane derivative, and thiosemicarbazide . Another study described the synthesis of a series of heterocyclic compounds starting from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which shares a bromophenyl moiety with the compound of interest . These syntheses often involve multi-step reactions and the use of various reagents and catalysts to achieve the desired products.

Molecular Structure Analysis

The molecular structure of 4-bromophenyl cyclobutyl ketone and its derivatives is crucial for their reactivity and biological activity. The presence of the bromophenyl group can facilitate further functionalization through various chemical reactions, such as the Diels-Alder reaction, which has been used to synthesize bicyclic methanones with a bromophenyl moiety . The cyclobutyl ketone part of the molecule can also undergo reactions, such as annulation with phosphoranes, to form cyclopentenones and α,β-unsaturated ketones .

Chemical Reactions Analysis

The reactivity of 4-bromophenyl cyclobutyl ketone derivatives has been explored in several studies. For example, S-(4-bromo-2,3-dioxobutyl)-CoA, a related compound, has been used as an inhibitor of fatty acid synthetase, demonstrating the potential for these compounds to participate in selective and irreversible inhibition of enzymatic reactions . Additionally, the synthesis of novel heterocyclic compounds from related bromophenyl compounds suggests a wide range of chemical transformations that these molecules can undergo, including Aza-Michael addition and reactions with hydrazine hydrate and acetic anhydride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromophenyl cyclobutyl ketone derivatives are influenced by their molecular structure. The presence of the bromine atom contributes to the molecular weight and may affect the boiling and melting points of these compounds. The ketone functionality is a reactive site that can participate in various chemical reactions, influencing the compound's reactivity and stability. The synthesized compounds' properties, such as solubility, melting points, and spectroscopic data, are typically characterized to confirm their structure and purity .

Wissenschaftliche Forschungsanwendungen

1. Chemical Science

- Application : The compound is used in the preparation of borylated cyclobutanes via thermal [2 + 2]-cycloaddition .

- Method : The reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ generated keteniminium salts . The cyclobutane ring is common within modern bioactive compounds and can be found in the structures of at least ten market-approved drugs .

- Results : This method has led to substantial development of cyclobutyl boronate chemistry during the past decade .

2. Metabolic Research

- Application : Ketone bodies, such as “4-Bromophenyl cyclobutyl ketone”, have been recognized for their roles as metabolic products and substrates that influence energy homeostasis .

- Method : Ketone bodies are endogenously produced metabolites that become key contributors to energy metabolism in many physiological states, including fasting and starvation, the neonatal period, pregnancy, acute exercise or adherence to low-carbohydrate, high-fat diets .

- Results : Recent observations underscore the notion that ketone bodies provoke numerous non-canonical messenger functions beyond their roles as metabolic products and substrates that influence energy homeostasis .

3. Chemical Synthesis

- Application : “4-Bromophenyl cyclobutyl ketone” is used in the synthesis of various chemical compounds .

- Method : The specific methods of application or experimental procedures can vary greatly depending on the desired end product .

- Results : The results or outcomes obtained also depend on the specific synthesis process .

4. Chromatography and Mass Spectrometry

- Application : “4-Bromophenyl cyclobutyl ketone” might be used in chromatography and mass spectrometry applications .

- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific use case .

- Results : The results or outcomes obtained also depend on the specific use case .

5. Transesterification

- Application : “4-Bromophenyl cyclobutyl ketone” could potentially be used in the transesterification of β-keto esters . This process is important in synthetic chemistry and often constitutes a core building block in complex medicinal compounds .

- Method : The transesterification of β-keto esters most likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .

- Results : This method has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .

6. Advanced Battery Science and Technology

- Application : While the specific applications of “4-Bromophenyl cyclobutyl ketone” in this field are not detailed, it could potentially be used in the development of new battery technologies .

- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific use case .

- Results : The results or outcomes obtained also depend on the specific use case .

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-bromophenyl)-cyclobutylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSFMTLMLOZVLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642525 |

Source

|

| Record name | (4-Bromophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl cyclobutyl ketone | |

CAS RN |

898790-60-8 |

Source

|

| Record name | (4-Bromophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)